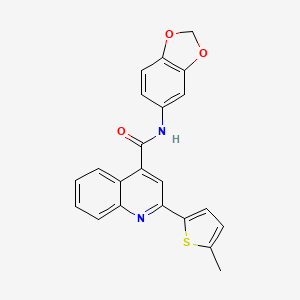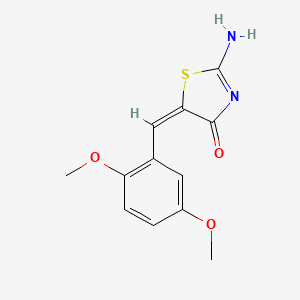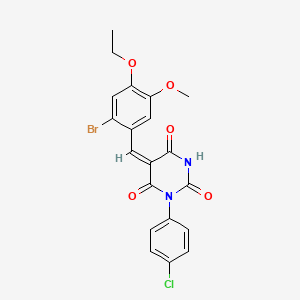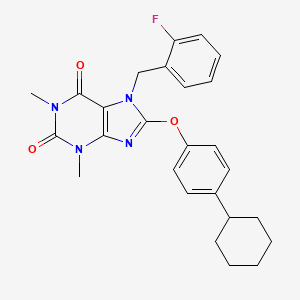
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as BDBQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of quinolinecarboxamides and has a unique chemical structure, which makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various pathways involved in disease progression. For example, this compound has been found to inhibit the PI3K/Akt pathway, which is involved in cancer cell growth and survival. It also inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound also inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase. In addition, it has been found to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide research. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound in combination with other drugs for synergistic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves a multistep process that starts with the reaction of 2-aminobenzoic acid with o-methoxyaniline to form 2-(2-methoxyphenylamino) benzoic acid. This intermediate is then converted into 2-(2-methoxyphenylamino) benzonitrile by reacting with phosphoryl chloride. The final step involves the reaction of 2-(2-methoxyphenylamino) benzonitrile with 5-methyl-2-thiophenecarboxaldehyde and 1,3-benzodioxole-5-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to have anticancer activity by inducing apoptosis in cancer cells. It also has neuroprotective properties and has been found to inhibit the formation of beta-amyloid plaques in Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-13-6-9-21(28-13)18-11-16(15-4-2-3-5-17(15)24-18)22(25)23-14-7-8-19-20(10-14)27-12-26-19/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRHHUVMSSBENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,4S*)-2-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6122098.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122123.png)
![2-chloro-N-(2-methylphenyl)-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6122125.png)
![N'-benzyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6122133.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6122139.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6122155.png)
![1-(2-furylmethyl)-N-[1-(2-phenylethyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6122168.png)


![6-hydroxy-5-methyl-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B6122188.png)
![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6122192.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B6122202.png)

![1-[2-methoxy-5-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6122211.png)